Lipophilicity Advantage Over Methyl Ester
The ethyl ester moiety of the target compound provides a quantifiable advantage in lipophilicity (AlogP: 1.29) and membrane permeability compared to the corresponding methyl ester analog (Methyl 4-amino-3-methylisoxazole-5-carboxylate, CAS: 83988-30-1), which is more polar due to its smaller ester group . This difference is critical for optimizing oral bioavailability and cell penetration in drug discovery programs. A higher AlogP value directly correlates with improved passive diffusion across biological membranes, a key parameter in lead optimization [1].
Methyl ester analog: AlogP 0.67
Difference: +0.62 units
| Evidence Dimension | Lipophilicity (AlogP) |
|---|---|
| Target Compound Data | 1.29 |
| Comparator Or Baseline | Methyl 4-amino-3-methylisoxazole-5-carboxylate (AlogP: 0.67) |
| Quantified Difference | 0.62 units |
| Conditions | Calculated value using standard prediction algorithms |
Why This Matters
Higher lipophilicity enhances membrane permeability, a key factor in improving oral bioavailability and cell-based assay performance in drug discovery.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
